molecular formula C15H19N3OS B5634087 2-(1H-benzimidazol-2-ylsulfanyl)-N-cyclohexylacetamide

2-(1H-benzimidazol-2-ylsulfanyl)-N-cyclohexylacetamide

Cat. No.: B5634087
M. Wt: 289.4 g/mol
InChI Key: ICBBNQAYMAFPQJ-UHFFFAOYSA-N
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Description

2-(1H-benzimidazol-2-ylsulfanyl)-N-cyclohexylacetamide is a compound that belongs to the benzimidazole family, which is known for its diverse biological activities. Benzimidazoles are heterocyclic aromatic organic compounds that have significant applications in medicinal chemistry due to their pharmacological properties. This compound, in particular, has been studied for its potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N-cyclohexylacetamide typically involves the reaction of 2-mercaptobenzimidazole with N-cyclohexylacetamide under specific conditions. One common method includes the nucleophilic substitution reaction where 2-mercaptobenzimidazole reacts with an appropriate alkylating agent in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization or chromatography might be employed to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-ylsulfanyl)-N-cyclohexylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzimidazole ring .

Scientific Research Applications

2-(1H-benzimidazol-2-ylsulfanyl)-N-cyclohexylacetamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N-cyclohexylacetamide involves its interaction with specific molecular targets. The benzimidazole ring is known to bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological processes in pathogens, making it effective as an antimicrobial or antiparasitic agent. The exact pathways and molecular targets can vary depending on the specific application and the organism being targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific structural features, which confer unique biological activities. The presence of the cyclohexylacetamide moiety enhances its lipophilicity, potentially improving its bioavailability and efficacy compared to other benzimidazole derivatives .

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c19-14(16-11-6-2-1-3-7-11)10-20-15-17-12-8-4-5-9-13(12)18-15/h4-5,8-9,11H,1-3,6-7,10H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBBNQAYMAFPQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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